Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a tert-butyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
The synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and β-diketones.
Cyclization: The hydrazine reacts with the β-diketone to form the pyrazole ring through a cyclization reaction.
Esterification: The resulting pyrazole intermediate is then esterified with ethyl chloroformate to introduce the ethyl ester group at the 3-position.
Substitution: The tert-butyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Catalysts like Amberlyst-70, which is resinous, nontoxic, thermally stable, and cost-effective, can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It serves as a precursor in the synthesis of functional materials, such as polymers and dyes, with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-(tert-butyl)-1H-pyrazole-3-carboxylate: Similar structure but lacks the methyl group at the 5-position.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLMRLPFQWBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384170 | |
Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-54-3 | |
Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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